molecular formula C10H19NO2 B2732362 Methyl 3-amino-2-(cyclopentylmethyl)propanoate CAS No. 1247744-05-3

Methyl 3-amino-2-(cyclopentylmethyl)propanoate

Cat. No.: B2732362
CAS No.: 1247744-05-3
M. Wt: 185.267
InChI Key: YLDWHNCXHWEQFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-2-(cyclopentylmethyl)propanoate: is a chemical compound with the molecular formula C₁₀H₁₉NO₂ and a molecular weight of 185.26 g/mol . This compound is characterized by the presence of an amino group, a methyl ester group, and a cyclopentylmethyl substituent on the propanoate backbone. It is primarily used in research and development settings due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-2-(cyclopentylmethyl)propanoate typically involves the reaction of cyclopentylmethyl bromide with methyl 3-amino-2-propanoate under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of methyl 3-amino-2-propanoate attacks the electrophilic carbon of cyclopentylmethyl bromide, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-2-(cyclopentylmethyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-amino-2-(cyclopentylmethyl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-(cyclopentylmethyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

Uniqueness: Methyl 3-amino-2-(cyclopentylmethyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and development for exploring new chemical reactions and potential therapeutic applications .

Properties

IUPAC Name

methyl 2-(aminomethyl)-3-cyclopentylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-13-10(12)9(7-11)6-8-4-2-3-5-8/h8-9H,2-7,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDWHNCXHWEQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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